

Dimethyl Cyanocarbonimidodithioate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Dimethyl cyanocarbonimidodithioate
Cat. No.:	B147598

[Get Quote](#)

Abstract

Dimethyl cyanocarbonimidodithioate, also known as Dimethyl N-cyanodithioiminocarbonate (CAS No. 10191-60-3), is a versatile and reactive organic compound characterized by its unique molecular structure containing a cyanoimino group and two methylthio moieties.^{[1][2]} This guide provides an in-depth exploration of its discovery, synthesis, chemical properties, and diverse applications. Initially gaining prominence as a key intermediate in the synthesis of pharmaceuticals like the H₂ receptor antagonist Cimetidine, its utility has expanded significantly.^{[1][3]} It now serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds, including pyrimidines, triazines, and various fused ring systems, many of which exhibit important biological activities.^{[4][5]} This document will detail established and improved synthesis protocols, present key physico-chemical and spectroscopic data, and explore its mechanistic roles in organic synthesis and agrochemical applications, offering a valuable resource for researchers in synthetic chemistry and drug development.

Introduction and Historical Context

Dimethyl cyanocarbonimidodithioate belongs to the dithiocarbamate class of organosulfur compounds.^[6] Its discovery in the mid-20th century was part of broader investigations into sulfur and nitrogen-containing organic molecules.^[7] While the precise first synthesis is not prominently documented in initial findings, its importance grew with the recognition of its utility as a versatile synthon.

The compound's reactivity is dictated by the interplay of its functional groups: the electrophilic carbon of the imidodithioate, the nucleophilic nitrogen of the cyano group, and the two methylthio groups which can act as leaving groups.^[8] This unique electronic arrangement allows it to react with a variety of nucleophiles and electrophiles, making it an ideal precursor for constructing complex molecular architectures. Its most notable early application was as a critical intermediate for the synthesis of Cimetidine, a landmark drug for treating peptic ulcers.^[1] This application spurred the development of large-scale industrial synthesis methods.

Synthesis and Manufacturing

The synthesis of **Dimethyl cyanocarbonimidodithioate** is typically achieved through a two-step process involving the formation of a dithiocarbamate salt followed by methylation.

Common Synthetic Pathways

The most prevalent laboratory and industrial methods start from simple, readily available precursors like cyanamide or lime nitrogen (calcium cyanamide).^{[7][9][10]}

Method 1: From Cyanamide This route involves the reaction of cyanamide with carbon disulfide in the presence of a base, such as potassium hydroxide, to form a dipotassium salt. This intermediate is then methylated using an agent like iodomethane or dimethyl sulfate to yield the final product.^[9]

Method 2: From Lime Nitrogen An alternative industrial method utilizes lime nitrogen, which reacts with carbon disulfide to form a dithiocalcium salt.^{[7][11]} Subsequent methylation with dimethyl sulfate produces **Dimethyl cyanocarbonimidodithioate**.^{[7][11]} A patented method describes dispersing lime nitrogen and sodium carbonate in water, followed by the addition of carbon disulfide to form sodium cyanodithioiminocarbonate. The final methylation step is then carried out with dimethyl carbonate, a less toxic methylating agent.^[10]

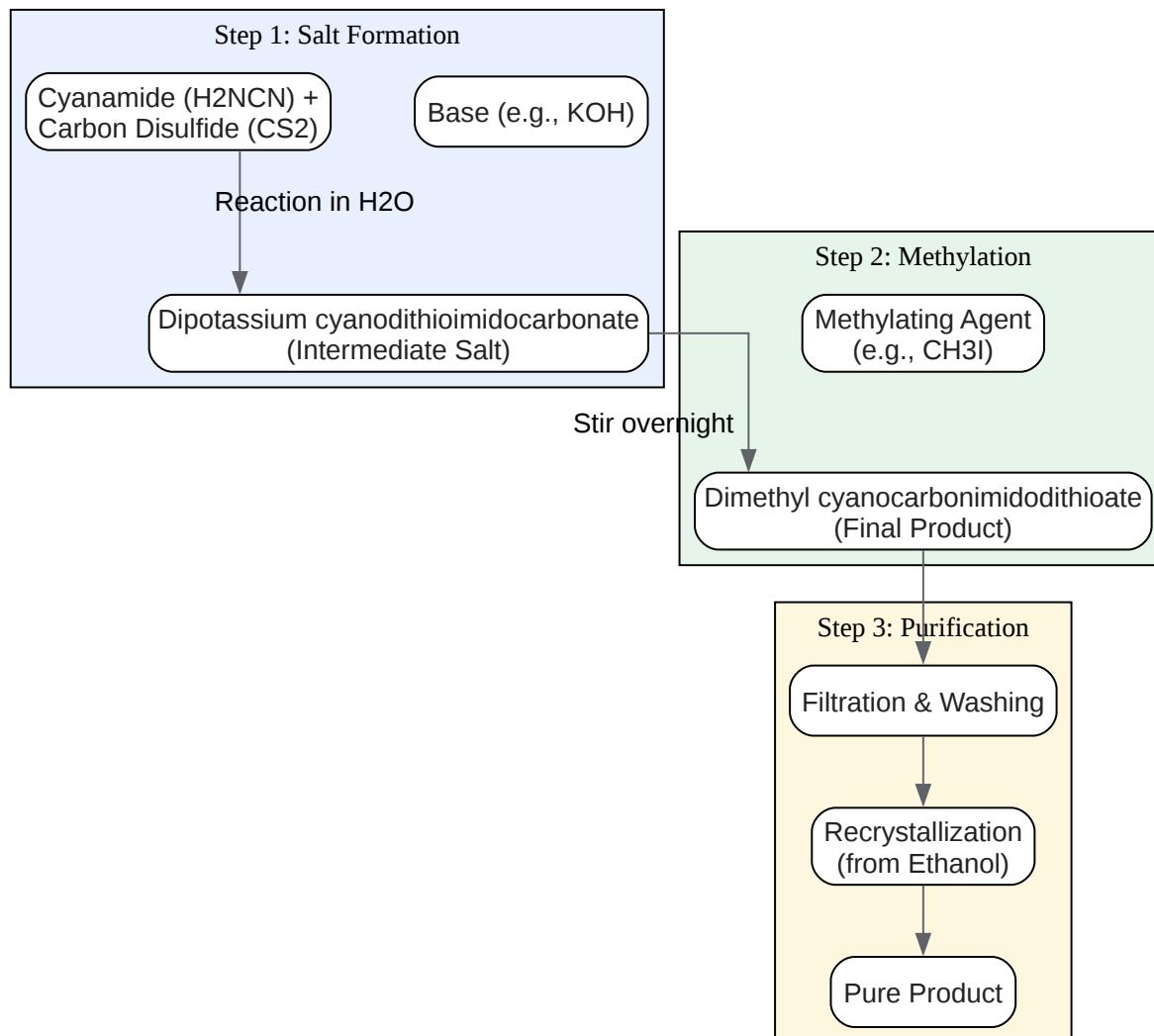
Detailed Laboratory Protocol (Cyanamide Route)

This protocol is adapted from established literature procedures.^[9]

Materials:

- Cyanamide (50% aqueous solution)

- Potassium hydroxide (KOH)
- Carbon disulfide (CS₂)
- Iodomethane (CH₃I)
- Ethanol
- Water (deionized)


Procedure:

- In a well-ventilated fume hood, dissolve potassium hydroxide (0.04 mol) in 80 mL of water in a round-bottom flask equipped with a magnetic stirrer.
- To the stirred solution, add cyanamide (0.02 mol, 50% aq. solution) and continue stirring for 45 minutes at room temperature.
- Carefully add carbon disulfide (0.02 mol) to the mixture. Heat the reaction to 40°C. Stir until the carbon disulfide has completely dissolved (approximately 2 hours), indicating the formation of the dithiocarbamate salt intermediate.
- Cool the reaction mixture to room temperature. Add iodomethane (0.04 mol) dropwise to the flask.
- Stir the reaction mixture overnight at room temperature. A precipitate will form.
- Collect the solid product by vacuum filtration.
- Wash the collected solid thoroughly with water to remove any inorganic salts.
- Dry the product under vacuum at room temperature to a constant weight.
- For further purification, recrystallize the crude product from ethanol to yield white to off-white crystals.^[9]

Causality and Insights:

- The use of a strong base (KOH) is essential to deprotonate cyanamide, forming a nucleophile that readily attacks the electrophilic carbon of carbon disulfide.
- Using a molar excess of the methylating agent (iodomethane) ensures the complete conversion of the dithio-salt intermediate to the final S,S-dimethylated product.
- The reaction is typically performed in an aqueous or mixed aqueous-organic solvent system to facilitate the dissolution of the ionic intermediates.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for **Dimethyl cyanocarbonimidodithioate**.

Physico-chemical and Spectroscopic Properties

Dimethyl cyanocarbonimidodithioate is typically a white to yellow or yellow-green crystalline solid with a characteristic sulfurous odor.[7][11] It is stable under ambient conditions but should be stored in a cool, dry place away from heat sources.[7]

Properties Table

Property	Value	Source(s)
CAS Number	10191-60-3	[8][12]
Molecular Formula	C ₄ H ₆ N ₂ S ₂	[2][8]
Molecular Weight	146.23 g/mol	[12][13]
Appearance	White to off-white or pale yellow solid/powder	[7][9]
Melting Point	45-50 °C (lit.)	[9][13]
Boiling Point	229.6 ± 23.0 °C (Predicted)	[9][13]
Solubility	Slightly soluble in methanol; largely insoluble in water.	[7][13]
Flash Point	>110 °C (>230 °F)	[13][14]

Spectroscopic Data

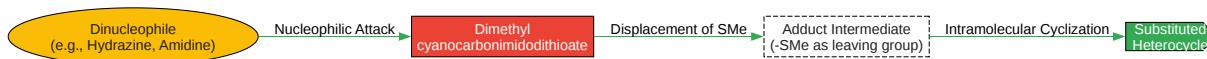
Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized compound.

- ¹H NMR (300 MHz, DMSO-d₆): The proton NMR spectrum is characteristically simple, showing a single sharp peak.
 - δ 2.90 (s, 6H, 2 × SCH₃)[9]
- ¹³C NMR (75 MHz, CDCl₃): The carbon NMR spectrum displays three distinct signals corresponding to the methyl, cyano, and imidodithioate carbons.
 - δ 18.8 (SCH₃), 115.3 (CN), 186.8 (C=N)[9]

- Infrared (FT-IR, ν/cm^{-1}): The IR spectrum shows strong characteristic absorptions for the cyano and carbon-nitrogen double bonds.
 - 2176 cm^{-1} (C≡N stretch), 1678 cm^{-1} (C=N stretch)[9]

Chemical Reactivity and Applications

The synthetic versatility of **Dimethyl cyanocarbonimidodithioate** stems from its ability to act as an electrophilic building block, reacting with various nucleophiles to form a wide range of heterocyclic systems.[5]


Role in Heterocyclic Synthesis

This compound is a cornerstone reagent for synthesizing biologically relevant heterocycles.[5] The general reaction mechanism involves the nucleophilic attack on the central carbon atom, followed by the displacement of one or both methylthio groups, often leading to a subsequent cyclization step.

It has been successfully employed in the synthesis of:

- Pyrimidines: Including methylsulfanylpyrimidines and N-aryl-6-methylsulfanyl-4-oxopyrimidine-5-carbonitriles.[3][4]
- Triazines: Such as 4-methylthiopyrazolo[1,5-a]-1,3,5-triazines.[4][14]
- Fused Heterocycles: Including methylsulfanyl derivatives of azoloazines and azoloazoles.[4][7]
- Other Systems: It is also used to create cyanoguanidines, 1,2,4-triazoles, 1,3-thiazoles, and pyrazoles.[4][5]

Many of these synthesized compounds are investigated for their potential as anticancer, antifungal, antibacterial, and anti-inflammatory agents.[5]

[Click to download full resolution via product page](#)

Caption: General reactivity pathway for heterocyclic synthesis.

Agrochemical Applications

As a dithiocarbamate derivative, **Dimethyl cyanocarbonimidodithioate** has applications in agriculture, primarily as a fungicide and bactericide.^[7] Its mechanism of action in this context involves inhibiting the growth and reproduction of fungal and bacterial pathogens, thereby protecting crops from disease.^[7]

Safety and Handling

Dimethyl cyanocarbonimidodithioate is a hazardous substance and must be handled with appropriate safety precautions.

- **Toxicity:** The compound is classified as toxic if swallowed and may be fatal if inhaled.^{[1][4]} ^[11] Its structure contains a cyanide group, contributing to its toxicity profile.^[8]
- **Corrosivity:** It causes severe skin burns and eye damage.^{[1][4]} It has been documented to cause severe dermatitis upon occupational exposure.^{[3][4]}
- **Personal Protective Equipment (PPE):** When handling this chemical, personnel must wear suitable protective clothing, gloves, and eye/face protection (eyeshields, faceshield).^{[4][15]} In case of insufficient ventilation, a suitable respirator (e.g., type P3 cartridge) is required.^{[3][4]}
- **Handling:** Avoid contact with skin and eyes. Do not breathe dust or vapor. All work should be conducted in a well-ventilated chemical fume hood.^[15]
- **Storage:** Store in a cool, dry, and well-ventilated area in a tightly sealed container. It is classified under Storage Class 8A for combustible, corrosive hazardous materials.^[4]

Conclusion

Since its discovery, **Dimethyl cyanocarbonimidodithioate** has evolved from a laboratory curiosity to an indispensable tool in synthetic organic chemistry and pharmaceutical development. Its straightforward synthesis and unique reactivity profile have established it as a premier building block for the construction of diverse and complex heterocyclic compounds.

While its primary industrial application has been linked to the synthesis of Cimetidine, ongoing research continues to unveil new applications in medicinal chemistry, agrochemicals, and materials science. The continued exploration of its reactivity will undoubtedly lead to the discovery of novel molecules with significant biological and material properties. Proper understanding of its handling and safety is paramount for its responsible and effective use in research and industry.

References

- ChemBK. (2022). dimethyl cyanocarbonodithioimidate.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66289, Dimethyl N-cyanodithioiminocarbonate.
- Pharmaffiliates. (n.d.). Dimethyl N-cyanodithioiminocarbonate.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Cyanoimido-S,S-dimethyl-dithiocarbonate: Synthesis, Properties, and Applications in Organic Chemistry.
- Google Patents. (2017). CN106316902A - Method for preparing dimethyl cyanodithioiminocarbonate.
- Elgemeie, G. H., & Mohamed, R. A. (2014). Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles and in biological chemistry. *Heterocyclic Communications*, 20(6), 313–331.
- ResearchGate. (2016). (PDF) Dimethyl N-cyanodithioiminocarbonate.
- ChemBK. (2024). Dimethyl cyanodithioiminocarbonate.
- precisionFDA. (n.d.). **DIMETHYL CYANOCARBONIMIDODITHIOATE**.
- Onwudiwe, D. C., & Ekennia, A. C. (2022). The Versatility in the Applications of Dithiocarbamates. *International journal of molecular sciences*, 23(3), 1317.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

1. Buy Dimethyl cyanocarbonimidodithioate | 10191-60-3 [smolecule.com]
2. GSRS [precision.fda.gov]
3. Dimethyl N-cyanodithioiminocarbonate 90 10191-60-3 [sigmaaldrich.com]

- 4. N-氰亚胺基-S,S-二硫代碳酸二甲酯 90% | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. The Versatility in the Applications of Dithiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. CAS 10191-60-3: Dimethyl N-cyanodithioiminocarbonate [cymitquimica.com]
- 9. N-Cyanoimido-S,S-dimethyl-dithiocarbonate | 10191-60-3 [chemicalbook.com]
- 10. CN106316902A - Method for preparing dimethyl cyanodithioiminocarbonate - Google Patents [patents.google.com]
- 11. chembk.com [chembk.com]
- 12. Dimethyl N-cyanodithioiminocarbonate | C4H6N2S2 | CID 66289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chembk.com [chembk.com]
- 14. 10191-60-3 Dimethyl N-cyanodithioiminocarbonate AKSci M748 [aksci.com]
- 15. N-Cyanoimido-S,S-dimethyl-dithiocarbonate - Safety Data Sheet [chemicalbook.com]
- To cite this document: BenchChem. [Dimethyl Cyanocarbonimidodithioate: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147598#discovery-and-history-of-dimethyl-cyanocarbonimidodithioate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com